molecular formula C6H4AsFO B13417153 1-arsoroso-4-fluorobenzene CAS No. 5440-03-9

1-arsoroso-4-fluorobenzene

Katalognummer: B13417153
CAS-Nummer: 5440-03-9
Molekulargewicht: 186.01 g/mol
InChI-Schlüssel: GHZWAEFVPBYGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-arsoroso-4-fluorobenzene is an organoarsenic compound that features both an arsenic and a fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-arsoroso-4-fluorobenzene typically involves the introduction of an arsenic group to a fluorobenzene precursor. One common method is the reaction of fluorobenzene with an arsenic trichloride derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-arsoroso-4-fluorobenzene undergoes several types of chemical reactions, including:

    Oxidation: The arsenic group can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of fluorinated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-arsoroso-4-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-arsoroso-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The arsenic group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-arsoroso-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-arsoroso-4-bromobenzene: Contains a bromine atom instead of fluorine.

    1-arsoroso-4-iodobenzene: Features an iodine atom in place of fluorine.

Uniqueness

1-arsoroso-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

5440-03-9

Molekularformel

C6H4AsFO

Molekulargewicht

186.01 g/mol

IUPAC-Name

1-arsoroso-4-fluorobenzene

InChI

InChI=1S/C6H4AsFO/c8-6-3-1-5(7-9)2-4-6/h1-4H

InChI-Schlüssel

GHZWAEFVPBYGFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)[As]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.